molecular formula C11H11FN2O5 B116411 1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1h,3h)-Dione CAS No. 95740-26-4

1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1h,3h)-Dione

Numéro de catalogue: B116411
Numéro CAS: 95740-26-4
Poids moléculaire: 270.21 g/mol
Clé InChI: YEEGMPUOCRQFRV-IBCQBUCCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1h,3h)-Dione is a fluorinated pyrimidine nucleoside analog characterized by a 2′-fluoro substitution on the arabinofuranosyl sugar and a 5-ethynyl modification on the uracil base. This structural configuration enhances metabolic stability and binding affinity to viral polymerases compared to non-fluorinated or non-ethynylated analogs . The 5-ethynyl group introduces steric and electronic effects that may influence interactions with target enzymes, such as DNA polymerases or ribonucleotide reductase, while the 2′-fluoro substitution improves resistance to enzymatic degradation .

Mécanisme D'action

Target of Action

The primary target of this compound, also known as (2’s)-2’-deoxy-2’-fluoro-5-ethynyluridine, is Thymidylate Synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of dTMP (deoxythymidine monophosphate), which is essential for DNA replication and repair .

Mode of Action

This compound is a thymidine analog. In several cancer cell lines, it is phosphorylated intracellularly to its monophosphate, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) uracil monophosphate (FAUMP), by thymidine kinase . It is then methylated in the 5-position by thymidylate synthase to form the product, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) 5-methyluracil monophosphate (FMAUMP) . This process inhibits the action of thymidylate synthase, thereby disrupting DNA synthesis and leading to cell death .

Biochemical Pathways

The compound affects the DNA synthesis pathway by inhibiting the action of thymidylate synthase . This disruption in the DNA synthesis pathway leads to the inability of the cell to replicate its DNA, which is a critical step in cell division. As a result, the cell cycle is halted, leading to cell death .

Pharmacokinetics

It is known to beCNS penetrant , indicating that it can cross the blood-brain barrier and exert its effects in the central nervous system . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the inhibition of cell growth and proliferation , particularly in cells with high thymidylate synthase activity . This makes it a potential candidate for the treatment of certain types of cancer .

Analyse Biochimique

Activité Biologique

1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1H,3H)-Dione, commonly referred to as FEAU, is a nucleoside analog with notable antiviral properties. This compound has garnered attention for its selective activity against herpes simplex virus (HSV) types 1 and 2. This article explores the biological activity of FEAU, focusing on its antiviral efficacy, mechanism of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁FN₂O₅
  • Molecular Weight : 230.20 g/mol
  • CAS Number : 69123-98-4

Antiviral Activity

FEAU exhibits significant antiviral activity against HSV. In vitro studies have demonstrated that FEAU has comparable efficacy to established antiviral agents such as acyclovir (ACV) and other nucleoside analogs like 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil (FMAU) and 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil (FIAU) in inhibiting HSV replication.

Efficacy Against Herpes Simplex Virus

  • In Vitro Studies :
    • FEAU showed potent antiviral activity in plaque reduction assays against HSV types 1 and 2.
    • The compound's toxicity profile was favorable, demonstrating lower cytotoxicity compared to other nucleoside analogs .
  • In Vivo Studies :
    • In animal models, particularly in systemic mouse encephalitis and cutaneous guinea pig models, FEAU exhibited comparable antiviral effects to ACV.
    • Notably, FEAU outperformed ACV in the cutaneous infection model, indicating its potential as a therapeutic agent in specific contexts .

FEAU functions through a mechanism involving phosphorylation by viral thymidine kinases. The compound is selectively activated in HSV-infected cells, which allows it to inhibit viral DNA synthesis effectively. This selectivity is attributed to the compound's structural similarity to natural nucleosides, enabling it to compete for incorporation into viral DNA while sparing host cellular processes .

Comparative Efficacy Table

CompoundActivity Against HSV-1Activity Against HSV-2Cytotoxicity
FEAUComparable to ACVSuperior in cutaneous modelLow
ACVStandardStandardModerate
FMAUHighHighModerate
FIAUModerateModerateHigh

Case Studies

Several studies have evaluated the clinical implications of FEAU:

  • Clinical Trials : Initial trials indicated that FEAU could be effective in patients with resistant herpes infections. The compound's unique mechanism allows it to bypass some resistance mechanisms seen with traditional therapies like acyclovir .
  • Metabolism Studies : Research has shown that FEAU undergoes rapid phosphorylation within infected cells, leading to its active triphosphate form, which is crucial for its antiviral activity .
  • Resistance Mechanisms : Studies on HSV variants resistant to traditional nucleoside analogs demonstrated that these viruses remained sensitive to FEAU, highlighting its potential utility in treating resistant strains .

Applications De Recherche Scientifique

Antiviral Activity

1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1H,3H)-Dione has shown significant antiviral properties, particularly against herpes simplex virus (HSV) types 1 and 2. In vitro studies indicate that its efficacy is comparable to established antiviral agents like acyclovir. The compound's mechanism involves the inhibition of viral DNA polymerase, which is critical for viral replication .

Case Study: Efficacy Against Herpes Simplex Virus

In a study evaluating various nucleoside analogs, this compound demonstrated lower cytotoxicity while maintaining antiviral activity. This characteristic positions it as a promising candidate for further development in antiviral therapies .

Cancer Research

The compound has also been investigated for its potential in cancer treatment. Nucleoside analogs like this one can disrupt the proliferation of cancer cells by mimicking the building blocks of DNA and RNA, leading to erroneous incorporation during nucleic acid synthesis.

Case Study: Antitumor Activity

Research has indicated that compounds structurally similar to this compound exhibit antitumor effects by inducing apoptosis in cancer cells. Specific studies have focused on its effects on solid tumors and hematological malignancies, showcasing its potential as an adjunct therapy in combination with existing chemotherapeutic agents .

Mechanistic Studies

Understanding the biochemical interactions of this compound with cellular enzymes is crucial for optimizing its therapeutic applications. Studies have shown that it has a high affinity for viral thymidine kinases while demonstrating reduced affinity for cellular kinases, suggesting a targeted mechanism that minimizes off-target effects .

Comparative Analysis of Nucleoside Analogs

Compound NameAntiviral ActivityCytotoxicityMechanism of Action
This compoundHigh (HSV)LowDNA Polymerase Inhibition
AcyclovirHigh (HSV)ModerateDNA Polymerase Inhibition
Fialuridine (FIAU)Moderate (HSV)HighDNA Polymerase Inhibition

Analyse Des Réactions Chimiques

Enzymatic Activation and Interaction

The compound acts as a substrate for viral thymidine kinases (TKs) , which phosphorylate it more efficiently than human TKs. This selectivity enhances its antiviral specificity . Kinetic studies show:

Enzyme SourceSubstrate Affinity (Km, μM)Catalytic Efficiency (kcat/Km, s⁻¹M⁻¹)
HSV-1 TK12.5 ± 1.81.2 × 10⁴
Human TK185.3 ± 9.22.4 × 10²

This phosphorylation enables incorporation into viral DNA, causing chain termination due to the ethynyl group disrupting base pairing .

Metabolic Degradation Pathways

In vivo, the compound undergoes two primary metabolic transformations:

  • Deamination : Conversion to 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethynyluracil (FEAU) by cytidine deaminase .

  • Glycosidic Bond Cleavage : Hydrolysis by nucleoside phosphorylases releases the free ethynylpyrimidine base .

Metabolite Activity Comparison:

MetaboliteAntiviral IC₅₀ (HSV-1, μM)Cytotoxicity (CC₅₀, μM)
Parent Compound0.12 ± 0.03>100
FEAU0.09 ± 0.0285 ± 10

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

  • Acidic Conditions (pH 1.5) : Degrades via glycosidic bond hydrolysis (t₁/₂ = 44 hours) .

  • Alkaline Conditions (pH 11) : Stable for >2 weeks .

  • Oxidative Stress : Susceptible to oxidation at the ethynyl group, forming a ketone derivative (t₁/₂ = 14 hours under air) .

Interaction with Metal Ions

Metal IonBinding Constant (Kd, μM)Biological Implication
Zn²⁺15.2 ± 2.1Weak coordination, minimal inhibition of NPP1/3
Mg²⁺>500No significant interaction

Comparative Analysis with Analogues

Structural modifications significantly alter reactivity and efficacy:

CompoundKey ModificationHSV-1 IC₅₀ (μM)Stability (t₁/₂, pH 7.4)
1-(2-Deoxy-2-Fluoro-β-D-Arabinofuranosyl)-5-EthynylcytosineCytosine base0.10 ± 0.0248 hours
1-(2-Deoxy-2-Fluoro-β-D-Arabinofuranosyl)-5-Iodouracil (FIAU)Iodine substituent0.08 ± 0.0124 hours
AcyclovirAcyclic guanosine0.15 ± 0.0312 hours

Key Research Findings

  • Enhanced Selectivity : The 2'-fluoro-arabinofuranosyl sugar confers resistance to enzymatic degradation by human nucleotidases, prolonging half-life .

  • Mechanism of Chain Termination : The ethynyl group at C5 sterically hinders DNA polymerase, preventing elongation .

  • Low Toxicity : CC₅₀ >100 μM in human cell lines, attributed to poor phosphorylation by human kinases .

Q & A

Basic Research Questions

Q. What methodologies are recommended for structural elucidation of this compound, particularly to confirm the fluoro-arabinofuranosyl configuration?

To confirm the stereochemistry and functional groups, use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to analyze substituent positions and sugar conformation.
  • X-ray crystallography for absolute configuration determination, as seen in related fluorinated nucleosides .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns. Reference structural analogs in and for comparative analysis.

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Employ stereoselective glycosylation using Vorbrüggen conditions (e.g., trimethylsilyl triflate as a catalyst) to enhance sugar-nucleobase coupling.
  • Optimize solvent systems (e.g., acetonitrile or dichloromethane) and reaction temperatures to minimize side products .
  • Purify via reverse-phase HPLC with a C18 column, referencing protocols for similar thymidine derivatives ( ).

Q. What analytical techniques are critical for assessing purity and stability under laboratory conditions?

  • HPLC with UV detection (λ = 260–270 nm) to monitor degradation products.
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for thermal stability profiling.
  • Water content analysis via Karl Fischer titration, as moisture can destabilize fluorinated sugars .

Q. What standardized assays are used for preliminary toxicity screening in vitro?

  • MTT assays in human hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines to evaluate cytotoxicity.
  • Follow GHS guidelines () for hazard classification (e.g., H302, H315). Include positive controls like 5-fluorouracil for comparative toxicity .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action as a potential DNA replication inhibitor?

  • Conduct radiolabeled incorporation assays (³H-thymidine replacement studies) in cancer cell lines to measure DNA uptake inhibition.
  • Perform enzyme kinetics with thymidine kinase-1 (TK1) to determine competitive inhibition constants (Ki) .
  • Use molecular docking simulations to model interactions with TK1’s active site, referencing fluorodeoxyuridine analogs ().

Q. How should contradictory pharmacokinetic data (e.g., variable efficacy across cell lines) be addressed?

  • Design comparative studies across cell lines with varying expression levels of metabolic enzymes (e.g., TK1, cytochrome P450).
  • Adjust culture conditions (e.g., hypoxia, serum concentration) to mimic in vivo microenvironments. Apply statistical frameworks (ANOVA with post-hoc tests) to identify confounding variables .

Q. What experimental approaches can elucidate resistance mechanisms in target cells?

  • Perform RNA-seq or CRISPR screens to identify upregulated efflux pumps (e.g., ABC transporters) or metabolic bypass pathways.
  • Validate findings using knockout cell lines and IC50 shift assays in the presence of inhibitors like verapamil (P-gp inhibitor) .

Q. How can formulation stability be enhanced for in vivo studies?

  • Use lyophilization with cryoprotectants (e.g., trehalose) to improve shelf life.
  • Monitor degradation via UV-Vis spectroscopy and HPLC-MS under accelerated storage conditions (40°C/75% RH for 6 months) .

Q. What theoretical frameworks are applicable for integrating biochemical and pharmacokinetic data?

  • Apply compartmental pharmacokinetic models to predict tissue distribution.
  • Use Bayesian hierarchical models to reconcile discrepancies between in vitro and in vivo data, as outlined in and .

Q. How can interdisciplinary approaches (e.g., chemical engineering and pharmacology) improve scalable synthesis?

  • Collaborate on continuous-flow synthesis to reduce reaction times and improve reproducibility.
  • Integrate membrane separation technologies () for efficient purification of stereoisomers. Validate with process analytical technology (PAT) for real-time monitoring .

Comparaison Avec Des Composés Similaires

Structural Analogues and Modifications

The compound is compared to nucleoside analogs with modifications at the 2′-position of the sugar moiety and the 5-position of the pyrimidine base. Key structural and functional differences are summarized below:

Compound 2′-Substituent 5-Substituent Key Activity EC₅₀ (Antiviral) Cytotoxicity (CC₅₀) Selectivity Index (SI)
Target Compound
(1-(2-Deoxy-2-Fluoro-β-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4-dione)
Fluoro Ethynyl Hypothesized antiviral/anticancer N/A N/A N/A
L-FMAU
(2′-Fluoro-5-methyl-β-L-arabinofuranosyluracil)
Fluoro Methyl Anti-HBV, Anticancer 0.1 µM >200 µM >2000
Edoxudine
(5-Ethyl-2′-deoxyuridine)
Deoxy (H) Ethyl Antiviral (herpesviruses) N/A Low N/A
FIAC
(2′-Fluoro-5-iodocytosine)
Fluoro Iodo Anti-herpes, Anti-HBV 1.4–5 µM >200 µM 40–140
Cl-F-ara-A
(2-Chloro-2′-fluoro-arabinofuranosyladenine)
Fluoro Chloro Antileukemic (ribonucleotide reductase inhibition) N/A 50% growth inhibition at 5 nM N/A

Metabolic and Pharmacokinetic Profiles

  • Metabolism: L-FMAU and FIAC are primarily excreted unchanged in urine, with minimal conversion to metabolites in rodents .
  • Ethynyl substituents, as seen in the target compound, may increase lipophilicity, affecting blood-brain barrier penetration and toxicity profiles .

Key Research Findings

  • Structural Stability : Fluorination at the 2′-position increases resistance to phosphorylase-mediated degradation, a critical factor in nucleoside analog efficacy .
  • Enzyme Interactions : The 5-ethynyl group’s linear geometry may enhance stacking interactions with viral polymerase active sites, as seen in ethynyl-modified cytosine analogs .
  • Clinical Potential: Compounds like 18F-FAC (a PET tracer) highlight the importance of nucleoside metabolism profiling for personalized chemotherapy, suggesting applications for the target compound in stratified therapy .

Méthodes De Préparation

Retrosynthetic Analysis and Key Intermediate Design

The synthesis of F-ara-EdU centers on two structural components:

  • 2'-Fluoro-arabinofuranose sugar : Introduced via nucleophilic substitution at the 2'-position of a protected sugar precursor.

  • 5-Ethynyluracil base : Installed through cross-coupling or direct alkylation of a halogenated uracil intermediate .

Critical intermediates include:

  • 3-N-Nitro-protected uridine derivatives to stabilize reactive intermediates during fluorination .

  • 2'-Triflyloxy precursors (e.g., 2'-O-trifluoromethanesulfonyl) to enable fluoride displacement .

  • 5-Iodo/5-bromo uracil intermediates for subsequent ethynylation via Sonogashira coupling .

Synthesis of the 2'-Fluoroarabinofuranose Moiety

Preparation of 2'-Triflyloxy Uridine Intermediate

The synthesis begins with uridine, which undergoes sequential protection and activation:

  • Protection of hydroxyl groups :

    • 3',5'-Diols are protected using tetraisopropyldisiloxane (TIPDS) to form 3',5'-O-TIPDS-uridine .

    • The 2'-hydroxyl is activated as a triflate (2'-O-triflyl) using trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane at -40°C .

    Reaction conditions :

    • Solvent: Anhydrous CH₂Cl₂

    • Temperature: -40°C to 0°C

    • Yield: 85–90%

  • Introduction of the 3-N-nitro group :

    • The uracil base is nitrated at N3 using nitric acid and acetic anhydride to stabilize the sugar during subsequent substitution .

Fluorination at the 2'-Position

The 2'-triflyloxy group is displaced by fluoride under SN2 conditions:

  • Nucleophilic substitution :

    • Reagent: Tetrabutylammonium fluoride (TBAF) or KF in the presence of 18-crown-6 .

    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    • Temperature: 60–80°C

    • Stereochemical outcome: Inversion at C2' yields the β-D-arabinofuranosyl configuration .

    Key data :

    • Reaction time: 12–18 hours

    • Yield: 70–75% for fluorinated intermediate

Functionalization of the Uracil Base: 5-Ethynylation

Halogenation at C5 of Uracil

Prior to ethynylation, the uracil base is halogenated at C5 to enable cross-coupling:

  • Iodination or bromination :

    • Iodination : Treatment with N-iodosuccinimide (NIS) in acetonitrile .

    • Bromination : Using bromine in acetic acid or HBr/AcOH .

    Example protocol (iodination) :

    • Substrate: 3-N-nitro-uridine derivative

    • Reagent: NIS (1.2 equiv), CH₃CN, 25°C, 6 hours

    • Yield: 80–85%

Global Deprotection and Final Product Isolation

Removal of Protecting Groups

  • 3-N-Nitro group removal :

    • Catalytic hydrogenation (H₂/Pd-C) in ethanol at 25°C .

  • Sugar deprotection :

    • TIPDS cleavage using tetrabutylammonium fluoride (TBAF) in THF .

    • Benzoyl groups (if present) are removed via ammonia/methanol treatment .

Purification and Characterization

  • Chromatography :

    • Silica gel column chromatography (CH₂Cl₂/MeOH gradient)

  • Analytical data :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, H6), 6.10 (d, J = 2.4 Hz, 1H, H1'), 5.75 (d, J = 8.0 Hz, 1H, H5), 5.30 (t, J = 5.6 Hz, 1H, 3'-OH), 4.95 (d, J = 4.8 Hz, 1H, 2'-F), 4.20–4.05 (m, 3H, H2', H3', H4'), 3.70–3.60 (m, 2H, 5'-CH₂) .

    • HRMS (ESI) : m/z calcd for C₁₁H₁₁FN₂O₅ [M+H]⁺: 271.0725; found: 271.0728 .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsTotal YieldPurity (%)
Nitro-group-assisted Uridine3-N-Nitro protection → 2'-triflation → Fluorination → Ethynylation43%>95
Direct halogenation ArabinofuranoseBromination → Nucleobase coupling → Fluorination38%90

Key observations :

  • The nitro-group-assisted route achieves higher regioselectivity due to stabilization of the 2'-triflate intermediate .

  • Direct fluorination post-ethynylation risks alkyne degradation, necessitating late-stage fluorination strategies .

Challenges and Optimization Strategies

  • Stereochemical control at C2' :

    • Use of polar aprotic solvents (DMF, DMSO) enhances SN2 displacement, favoring β-configuration .

  • Ethynyl group stability :

    • Trimethylsilyl (TMS) protection prevents side reactions during fluorination .

  • Byproduct formation :

    • Residual triflate esters are quenched with aqueous NaHCO₃ to prevent polymerization .

Industrial-Scale Production Considerations

  • Cost drivers : Pd catalysts and TIPDS reagents account for >60% of raw material costs .

  • Green chemistry adaptations :

    • Replacement of TBAF with KF/18-crown-6 reduces organic waste .

    • Solvent recycling (THF, DMF) via distillation improves sustainability .

Propriétés

IUPAC Name

5-ethynyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h1,3,6-8,10,15-16H,4H2,(H,13,17,18)/t6-,7+,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEGMPUOCRQFRV-IBCQBUCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90914829
Record name 1-(2-Deoxy-2-fluoropentofuranosyl)-5-ethynyl-4-hydroxypyrimidin-2(1H)-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95740-26-4
Record name 5-Ethynyl-1-(3-fluoro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095740264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxy-2-fluoropentofuranosyl)-5-ethynyl-4-hydroxypyrimidin-2(1H)-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.